REACTION_CXSMILES
|
[Br:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.C([O-])([O-])=O.[Cs+].[Cs+].CS(C)=O.I[C:18]1[CH:23]=[CH:22][C:21]([O:24][C:25]([F:28])([F:27])[F:26])=[CH:20][CH:19]=1>CCOC(C)=O.[Cu]I>[Br:1][C:2]1[N:6]=[CH:5][N:4]([C:18]2[CH:19]=[CH:20][C:21]([O:24][C:25]([F:26])([F:27])[F:28])=[CH:22][CH:23]=2)[N:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=NNC=N1
|
Name
|
Cs2CO3
|
Quantity
|
11.01 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
CuI
|
Quantity
|
0.644 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
33.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.87 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL reaction flask
|
Type
|
CUSTOM
|
Details
|
wascooled to room temperature
|
Type
|
CUSTOM
|
Details
|
(RT)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of Celite®
|
Type
|
WASH
|
Details
|
The Celite® was further washed with EtOAc
|
Type
|
ADDITION
|
Details
|
Water was added to the combined organics, and the layers
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
EXTRACTION
|
Details
|
further extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The combined organics were concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NN(C=N1)C1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.78 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |